Dhhbe
Description
Dhhbe (Chemical name: 7-Bromobenzo[b]thiophene-2-carboxylic acid, CAS No. 7312-10-9) is a brominated heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . It belongs to the benzo[b]thiophene carboxylic acid family, characterized by a fused benzene-thiophene ring system substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position. Key properties include:
- Polar Surface Area (TPSA): 65.54 Ų
- Lipophilicity (LogP): 2.75
- GI Absorption: High
- BBB Permeability: Yes
- CYP Inhibition: CYP1A2 inhibitor
This compound is synthesized via sulfonation and bromination reactions, often using sulfuryl chloride (SO₂Cl₂) under reflux conditions in methanol or ethanol . Its structural features make it relevant in medicinal chemistry for enzyme inhibition studies and as a precursor for metal-coordination ligands.
Properties
CAS No. |
130573-32-9 |
|---|---|
Molecular Formula |
C25H37NO5S |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethyl-trimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H29NO2.C7H8O3S/c1-12-13(2)17-15(14(3)16(12)20)8-9-18(4,21-17)10-11-19(5,6)7;1-6-2-4-7(5-3-6)11(8,9)10/h8-11H2,1-7H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
OCKUZZXXLQTSON-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=C(CCC(O2)(C)CC[N+](C)(C)C)C(=C1O)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=C(CCC(O2)(C)CC[N+](C)(C)C)C(=C1O)C)C |
Synonyms |
3,4-dihydro-6-hydroxy-N,N,N,2,5,7,8-heptamethyl-2H-1-benzopyran-2-ethanaminium 4-methylbenzenesulfonate DHHBE MDL 73404 MDL 74,405 MDL 74405 MDL-73404 MDL-74405 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Two structurally analogous compounds are selected for comparison: 7-Bromobenzo[b]thiophene-2-carboxylic acid (Compound A) and 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (Compound B).
Structural and Physicochemical Properties
| Property | Dhhbe (CAS 7312-10-9) | Compound A (CAS N/A) | Compound B (CAS N/A) |
|---|---|---|---|
| Molecular Formula | C₉H₅BrO₂S | C₉H₅BrO₂S | C₁₀H₇BrO₂S |
| Molecular Weight (g/mol) | 257.10 | 257.10 | 271.12 |
| Bromine Position | 7 | 7 | 6 |
| Substituents | -COOH at C2, -Br at C7 | -COOH at C2, -Br at C7 | -COOH at C2, -Br at C6, -CH₃ at C4 |
| TPSA (Ų) | 65.54 | 65.54 | 65.54 |
| LogP | 2.75 | 2.75 | 3.10 |
| GI Absorption | High | High | Moderate |
| BBB Permeability | Yes | Yes | No |
Key Observations:
- Compound A is structurally identical to this compound but lacks explicit literature data on bioactivity, suggesting this compound may be a standardized variant of this compound .
- Compound B introduces a methyl group at C4, increasing hydrophobicity (LogP = 3.10) but reducing BBB permeability due to steric hindrance .
Research Implications and Gaps
- Structural Optimization: this compound’s 7-bromo configuration maximizes enzyme interaction, but derivatives with dual substituents (e.g., bromine + fluorine) remain unexplored.
- Pharmacokinetic Data: Limited in vivo studies on this compound’s metabolic stability and excretion.
- Comparative Studies: No direct comparisons with non-brominated analogs (e.g., benzo[b]thiophene-2-carboxylic acid) exist in public databases .
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